N,N-Di-(beta-carboethoxyethyl)methylamine

Description

The exact mass of the compound N,N-Di-(beta-carboethoxyethyl)methylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69093. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N-Di-(beta-carboethoxyethyl)methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Di-(beta-carboethoxyethyl)methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-[(3-ethoxy-3-oxopropyl)-methylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-4-15-10(13)6-8-12(3)9-7-11(14)16-5-2/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZUPKSEIKZASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10281303 | |

| Record name | N,N-Di-(beta-carboethoxyethyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6315-60-2 | |

| Record name | N-(3-Ethoxy-3-oxopropyl)-N-methyl-β-alanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6315-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 69093 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6315-60-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6315-60-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Di-(beta-carboethoxyethyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Alanine, N-(3-ethoxy-3-oxopropyl)-N-methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.463 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Di-(beta-carboethoxyethyl)methylamine

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N,N-Di-(beta-carboethoxyethyl)methylamine, a tertiary amine with significant potential in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in related fields who require a detailed understanding of this compound.

Introduction and Chemical Identity

N,N-Di-(beta-carboethoxyethyl)methylamine, also known by its IUPAC name diethyl 3,3'-(methylazanediyl)dipropanoate, is a diester and a tertiary amine. Its chemical structure features a central methylamino group to which two carboethoxyethyl chains are attached. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where it can serve as a building block for various active pharmaceutical ingredients.

The chemical identity of this compound is well-established with the CAS number 6315-60-2. Its molecular formula is C₁₁H₂₁NO₄, and it has a molecular weight of 231.29 g/mol .

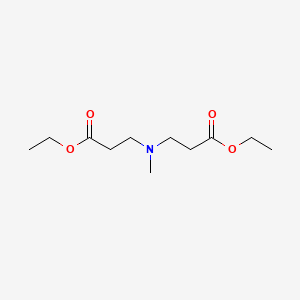

Caption: Chemical structure of N,N-Di-(beta-carboethoxyethyl)methylamine.

Physicochemical Properties

The physical properties of N,N-Di-(beta-carboethoxyethyl)methylamine are summarized in the table below. It is important to note that some of these values are estimates and should be used with this consideration in mind. The compound is typically a colorless to light yellow liquid at room temperature.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₄ | |

| Molecular Weight | 231.29 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 373.37 °C (rough estimate) | [1] |

| Density | 1.0172 g/cm³ | [1] |

| Refractive Index | 1.4421 (estimate) | [1] |

| pKa | 7.91 ± 0.50 (Predicted) | |

| XLogP3-AA | 0.6 | [2] |

| Topological Polar Surface Area | 55.8 Ų | |

| Rotatable Bond Count | 10 | |

| Hydrogen Bond Acceptor Count | 5 |

Spectroscopic Characterization

Detailed experimental spectra for N,N-Di-(beta-carboethoxyethyl)methylamine are not widely available in the public domain. However, based on its chemical structure, the expected spectroscopic features can be predicted.

¹H NMR Spectroscopy (Predicted)

A ¹H NMR spectrum would be expected to show the following signals:

-

A singlet for the N-CH₃ protons.

-

Two triplets for the -N-CH₂- protons.

-

Two triplets for the -CH₂-C(=O) protons.

-

A quartet for the -O-CH₂- protons of the ethyl ester group.

-

A triplet for the -CH₃ protons of the ethyl ester group.

For comparison, the ¹H NMR spectrum of a similar compound, Diethyl 3,3'-Iminodipropionate, shows characteristic peaks that can provide insight into the expected chemical shifts.[3]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to display distinct signals for each unique carbon environment:

-

A signal for the N-CH₃ carbon.

-

Signals for the two pairs of methylene (-CH₂-) carbons in the ethyl chains attached to the nitrogen.

-

A signal for the carbonyl (-C=O) carbon.

-

Signals for the methylene (-O-CH₂-) and methyl (-CH₃) carbons of the ethyl ester groups.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of N,N-Di-(beta-carboethoxyethyl)methylamine would be characterized by the following absorption bands:

-

Strong C=O stretching vibration from the ester functional groups, typically in the range of 1735-1750 cm⁻¹.

-

C-O stretching vibrations from the ester groups.

-

C-N stretching vibrations.

-

C-H stretching and bending vibrations from the methyl and methylene groups.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 231. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the carboethoxy group (-COOC₂H₅), and cleavage of the C-N bonds.

Synthesis Methodology

The primary and most efficient method for the synthesis of N,N-Di-(beta-carboethoxyethyl)methylamine is the Michael addition of methylamine to ethyl acrylate.[4][5] This reaction is a conjugate addition of a nucleophile (methylamine) to an α,β-unsaturated carbonyl compound (ethyl acrylate).

Caption: Synthesis of N,N-Di-(beta-carboethoxyethyl)methylamine via Michael Addition.

Experimental Protocol: Michael Addition

The following is a generalized, self-validating protocol for the synthesis of N,N-Di-(beta-carboethoxyethyl)methylamine.

Materials:

-

Methylamine (solution in a suitable solvent, e.g., THF or water)

-

Ethyl acrylate

-

A suitable solvent (e.g., ethanol, methanol, or solvent-free)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser (if heating is required)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methylamine in the chosen solvent. If performing the reaction neat, add the methylamine solution directly to the flask.

-

Addition of Ethyl Acrylate: Slowly add ethyl acrylate to the stirred methylamine solution. The molar ratio should be at least 2:1 of ethyl acrylate to methylamine to ensure the formation of the di-substituted product. The addition is often exothermic, so it may be necessary to cool the reaction mixture in an ice bath to control the temperature.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). In some cases, gentle heating may be required to drive the reaction to completion. Microwave irradiation has also been shown to significantly decrease reaction times and improve yields for similar Michael additions.[6]

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure N,N-Di-(beta-carboethoxyethyl)methylamine.

Causality Behind Experimental Choices:

-

Solvent: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol can facilitate the proton transfer steps in the Michael addition mechanism. However, solvent-free conditions are often preferred for their environmental benefits and can lead to higher reaction rates.[5]

-

Stoichiometry: A molar excess of ethyl acrylate is used to favor the formation of the desired N,N-disubstituted product over the mono-adduct.

-

Temperature Control: The initial cooling is crucial to manage the exothermicity of the reaction, preventing side reactions and ensuring safety.

Safety and Handling

N,N-Di-(beta-carboethoxyethyl)methylamine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Users should wear personal protective equipment, including safety goggles, gloves, and a lab coat.

While a specific safety data sheet (SDS) for this compound should always be consulted, general hazards associated with similar tertiary amines and esters include:

-

Skin and eye irritation.

-

Potential for respiratory tract irritation if inhaled.

-

Flammability.

Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Applications and Future Directions

N,N-Di-(beta-carboethoxyethyl)methylamine is a versatile intermediate with applications in:

-

Pharmaceutical Synthesis: As a scaffold for the synthesis of nitrogen-containing heterocyclic compounds and other complex molecules with potential biological activity.

-

Polymer Chemistry: As a monomer or cross-linking agent in the production of specialty polymers.

-

Agrochemicals: As a precursor for the synthesis of pesticides and herbicides.

The presence of two ester functional groups and a tertiary amine allows for a wide range of chemical transformations, making this compound a valuable tool for synthetic chemists. Future research may focus on the development of novel catalysts to further enhance the efficiency and selectivity of its synthesis and its application in the creation of new materials and therapeutic agents.

References

-

PubChem. (n.d.). Diethyl 3,3'-(phenethylazanediyl)dipropionate. Retrieved from [Link]

-

Vallejos, G., et al. (2010). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 15(4), 2513-2524. Retrieved from [Link]

-

PubChemLite. (n.d.). N,n-di-(beta-carboethoxyethyl)methylamine (C11H21NO4). Retrieved from [Link]

-

ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Mono-addition of various primary amines 1a-l to ethyl acrylate (2). Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

- Google Patents. (n.d.). US6706821B1 - Michael addition products of amine terminated polyolefins and polyfunctional acrylates.

Sources

- 1. chembk.com [chembk.com]

- 2. Diethyl 3,3'-(phenethylazanediyl)dipropionate | C18H27NO4 | CID 2724140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of N,N-Di-(beta-carboethoxyethyl)methylamine

Executive Summary

This technical guide provides a detailed examination of N,N-Di-(beta-carboethoxyethyl)methylamine, a versatile tertiary amine and diester compound. The primary focus is on its efficient synthesis via the aza-Michael addition reaction, a cornerstone of modern organic chemistry. We will explore the mechanistic underpinnings of this synthesis, present a field-tested experimental protocol, and detail a comprehensive characterization workflow using modern analytical techniques including NMR, IR, and Mass Spectrometry. Furthermore, this guide illuminates the compound's significance as a pivotal intermediate in the development of advanced materials, particularly pH-responsive and biodegradable poly(β-amino esters) (PBAEs) utilized in cutting-edge drug and gene delivery systems. This document is intended for researchers and professionals in organic synthesis, materials science, and pharmaceutical development.

Introduction: The Significance of β-Amino Esters

β-amino acids and their ester derivatives are a critical class of molecules in organic and medicinal chemistry.[1] Their structural motifs are found in numerous natural products and serve as versatile building blocks for the synthesis of pharmaceuticals, chiral ligands, and β-lactams.[1] N,N-Di-(beta-carboethoxyethyl)methylamine, also known as diethyl 3,3'-(methylazanediyl)dipropanoate, is a prominent member of this family.[2] With a molecular formula of C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol , this compound features a central tertiary amine flanked by two ethyl propanoate chains.[3][4]

The strategic placement of both a nucleophilic/basic amine and two electrophilic ester groups makes it a highly valuable difunctional intermediate. Its primary utility lies in its role as a monomer for the synthesis of poly(β-amino esters) (PBAEs), a class of biodegradable polymers that are revolutionizing the field of drug and gene delivery.[5][6] The tertiary amine within the polymer backbone provides a pH-responsive character essential for endosomal escape, while the ester linkages ensure the polymer can degrade hydrolytically into smaller, biocompatible molecules.[5] This guide provides the foundational knowledge for the synthesis and validation of this key chemical building block.

Synthesis: A Double Aza-Michael Addition

The most efficient and atom-economical route to N,N-Di-(beta-carboethoxyethyl)methylamine is the double conjugate addition of methylamine to ethyl acrylate. This reaction, a specific type of aza-Michael addition, is a powerful C-N bond-forming reaction that proceeds under mild conditions, often without the need for a catalyst.[7][8]

Mechanistic Rationale

The reaction mechanism involves the nucleophilic attack of the primary amine (methylamine) onto the β-carbon of the α,β-unsaturated ester (ethyl acrylate). This initial addition forms a mono-adduct, a secondary amine. Because the resulting secondary amine is still nucleophilic and the reaction is typically performed with an excess of ethyl acrylate, a second Michael addition occurs rapidly to yield the final tertiary amine product.[8] The reaction is often performed neat (solvent-free) or in a protic solvent like ethanol, and can be accelerated by microwave irradiation, which significantly reduces reaction times and can improve yields.[7][9] The choice of methylamine and ethyl acrylate as starting materials is driven by their commercial availability, low cost, and high reactivity in this transformation.

Synthesis and Purification Workflow

The overall process from starting materials to the purified product is outlined below. The workflow emphasizes a straightforward reaction setup followed by a standard workup and purification by vacuum distillation to remove unreacted starting materials and any minor byproducts.

Caption: Workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol: Synthesis

-

Reagents & Equipment:

-

Methylamine (40% solution in water)

-

Ethyl acrylate (≥99%)

-

Round-bottom flask equipped with a magnetic stir bar and an addition funnel

-

Ice-water bath

-

Standard laboratory glassware for workup

-

-

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice-water bath, add 38.8 g (0.5 mol) of a 40% aqueous solution of methylamine.

-

Begin vigorous stirring and slowly add 100.1 g (1.0 mol) of ethyl acrylate dropwise via an addition funnel over a period of 60-90 minutes. Causality: The reaction is exothermic; slow addition and external cooling are crucial to prevent a runaway reaction and minimize side-product formation.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.

-

Detailed Experimental Protocol: Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude oil is then purified by vacuum distillation. The product is typically collected as a colorless to pale yellow oil. Trustworthiness: Vacuum distillation is a self-validating purification method for liquids with different boiling points, effectively separating the higher-boiling product from any remaining lower-boiling starting materials.

Comprehensive Characterization

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized N,N-Di-(beta-carboethoxyethyl)methylamine. The combination of spectroscopic methods provides a complete and unambiguous structural elucidation.

Caption: The chemical structure of N,N-Di-(beta-carboethoxyethyl)methylamine.

Physical and Spectroscopic Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₁NO₄ | [3][4] |

| Molecular Weight | 231.29 g/mol | [2][3] |

| Appearance | Colorless to pale yellow oil | |

| Boiling Point | ~115-120 °C at 1 mmHg | |

| ¹H NMR (CDCl₃, 400 MHz) | See Section 3.2 for detailed assignment | [10] |

| ¹³C NMR (CDCl₃, 100 MHz) | See Section 3.2 for detailed assignment | [10] |

| IR (Neat, cm⁻¹) | ~1735 (C=O, ester), ~1180 (C-O, ester) | [11][12] |

| MS (EI), m/z | 231 [M]⁺, 216 [M-CH₃]⁺, 186 [M-OC₂H₅]⁺, 158 [M-COOC₂H₅]⁺ | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum is highly characteristic.

-

δ 4.1 ppm (quartet, 4H): The four protons of the two -O-CH₂ -CH₃ groups. They are split by the adjacent methyl group (3 protons + 1 = 4 lines).

-

δ 2.7 ppm (triplet, 4H): The four protons of the two -N-CH₂ -CH₂- groups. They are split by the adjacent methylene group (2 protons + 1 = 3 lines).

-

δ 2.5 ppm (triplet, 4H): The four protons of the two -CH₂-CH₂ -C=O groups. They are split by the adjacent methylene group (2 protons + 1 = 3 lines).

-

δ 2.3 ppm (singlet, 3H): The three protons of the N-CH₃ group. There are no adjacent protons, so it appears as a singlet.

-

δ 1.2 ppm (triplet, 6H): The six protons of the two -O-CH₂-CH₃ groups. They are split by the adjacent methylene group (2 protons + 1 = 3 lines).

-

-

¹³C NMR: The carbon spectrum confirms the carbon framework.

-

δ 172 ppm: Carbonyl carbon of the ester groups.

-

δ 60 ppm: Methylene carbon of the ethyl ester (-C H₂-O).

-

δ 51 ppm: Methylene carbon alpha to the nitrogen (-C H₂-N).

-

δ 49 ppm: Methyl carbon on the nitrogen (N-C H₃).

-

δ 32 ppm: Methylene carbon alpha to the carbonyl (-C H₂-C=O).

-

δ 14 ppm: Methyl carbon of the ethyl ester (-CH₂-C H₃).

-

Infrared (IR) Spectroscopy

The IR spectrum is used to verify the presence of key functional groups.

-

~2980-2850 cm⁻¹: Aliphatic C-H stretching vibrations from the methyl and methylene groups.

-

~1735 cm⁻¹: A very strong and sharp absorption characteristic of the C=O (carbonyl) stretch of the saturated ester groups.[12] Its presence is a key indicator of a successful reaction.

-

~1180 cm⁻¹: A strong C-O stretching vibration, also characteristic of the ester functionality.[11]

-

The absence of N-H stretching bands (typically ~3300-3500 cm⁻¹) confirms the formation of the tertiary amine.[12]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak ([M]⁺): The spectrum will show a clear molecular ion peak at a mass-to-charge ratio (m/z) of 231, corresponding to the molecular formula C₁₁H₂₁NO₄.[4]

-

Key Fragmentation: Common fragmentation pathways include the loss of an ethoxy group (-OC₂H₅) to give a peak at m/z 186, or cleavage alpha to the nitrogen atom, which is a characteristic fragmentation pattern for amines.

Applications in Drug Development and Materials Science

While not a drug itself, N,N-Di-(beta-carboethoxyethyl)methylamine is a foundational component for creating sophisticated drug delivery vehicles.

Monomer for Poly(β-amino ester)s (PBAEs)

The most significant application is its use, after hydrolysis or transesterification, as a monomer in the synthesis of Poly(β-amino ester)s. PBAEs are a leading class of non-viral vectors for gene therapy and drug delivery.[5][13]

-

pH-Responsiveness: The tertiary amine in the polymer backbone has a pKa that allows it to become protonated in the acidic environment of the endosome (~pH 5.5-6.5).[5] This charge acquisition leads to osmotic swelling and rupture of the endosome, releasing the therapeutic payload (like siRNA or DNA) into the cytoplasm. This is known as the "proton sponge" effect.

-

Biodegradability: The ester bonds in the PBAE backbone are susceptible to hydrolysis under physiological conditions, breaking the polymer down into small, non-toxic, and easily cleared byproducts.[6] This prevents long-term accumulation and associated toxicity.

Caption: Conceptual workflow of PBAE-mediated intracellular drug delivery.

Conclusion

N,N-Di-(beta-carboethoxyethyl)methylamine is a compound of significant synthetic utility. Its preparation via a double aza-Michael addition is a robust, high-yielding, and scalable process. The structural identity and purity of the product can be unequivocally confirmed through a standard suite of analytical techniques, including NMR, IR, and mass spectrometry. The true value of this molecule is realized in its application as a precursor to advanced functional materials, most notably the biodegradable and pH-responsive poly(β-amino esters) that hold immense promise for the future of targeted therapies and genetic medicine. This guide provides the essential scientific and practical knowledge for its confident synthesis and application in the research and development landscape.

References

-

Corral, L. G., et al. (2009). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health. [Link]

-

Akinc, A., et al. (2003). Synthesis of Poly(β-amino ester)s with Thiol-Reactive Side Chains for DNA Delivery. Journal of the American Chemical Society. [Link]

-

Alcaide, B., et al. (2004). Synthesis and Reactivity of New β-Enamino Acid Derivatives: A Simple and General Approach to β-Enamino Esters and Thioesters. The Journal of Organic Chemistry. [Link]

-

Inagaki, M., et al. (1975). Reaction of β-Amino α,β-Unsaturated Esters with Amines. Bulletin of the Chemical Society of Japan. [Link]

-

Varma, R. S., & Kumar, D. (1999). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. Tetrahedron Letters. [Link]

-

ResolveMass Laboratories Inc. (2024). The Chemistry Behind Poly β-Amino Esters (PBAEs): Understanding Their Structure and Properties. ResolveMass Laboratories Inc.[Link]

-

PubChemLite. N,n-di-(beta-carboethoxyethyl)methylamine (C11H21NO4). PubChemLite. [Link]

-

Ramirez-García, E., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. [Link]

-

Gotti, R., et al. (2018). Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography. PMC - NIH. [Link]

-

Zhang, C., et al. (2023). Mechanism of amine-acrylate aza-Michael addition for curing polymer networks. ResearchGate. [Link]

-

Corral, L. G., et al. (2009). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Institutes of Health. [Link]

-

Koch, M., et al. (2022). Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. National Institutes of Health. [Link]

-

Doc Brown's Chemistry. infrared spectrum of methylamine CH5N CH3NH2. Doc Brown's Chemistry. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). Human Metabolome Database. [Link]

-

Szafraniec, L. L., et al. (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. DTIC. [Link]

-

Doc Brown's Chemistry. infrared spectrum of N,N-dimethylmethanamine (trimethylamine). Doc Brown's Chemistry. [Link]

-

National Institute of Standards and Technology. Methylamine - Mass spectrum (electron ionization). NIST WebBook. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 6315-60-2 CAS MSDS (N,N-DI-(BETA-CARBOETHOXYETHYL)METHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. PubChemLite - N,n-di-(beta-carboethoxyethyl)methylamine (C11H21NO4) [pubchemlite.lcsb.uni.lu]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N,N-DI-(BETA-CARBOETHOXYETHYL)METHYLAMINE(6315-60-2) 1H NMR spectrum [chemicalbook.com]

- 11. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to CAS 6315-60-2: Properties and Applications in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of Linkers in Targeted Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to inducing the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules orchestrate the hijacking of the cell's ubiquitin-proteasome system by forming a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[2] This proximity, mediated by the PROTAC, leads to the ubiquitination and subsequent degradation of the POI. The architecture of a PROTAC is tripartite, consisting of a ligand for the POI (the "warhead"), a ligand for an E3 ligase, and a chemical linker tethering the two. While the ligands provide specificity, the linker is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[3]

This guide provides a comprehensive technical overview of the bifunctional linker molecule with CAS number 6315-60-2, chemically known as N,N-Di-(beta-carboethoxyethyl)methylamine or Diethyl 3,3'-(methylazanediyl)dipropanoate. We will delve into its chemical and physical properties, synthesis, and its strategic application in the construction of potent PROTACs, offering insights into the causality behind its use in drug discovery and development.

Part 1: Core Properties of N,N-Di-(beta-carboethoxyethyl)methylamine (CAS 6315-60-2)

N,N-Di-(beta-carboethoxyethyl)methylamine is a tertiary amine featuring two ethyl ester functionalities. This structure imparts a degree of flexibility, making it a suitable component for PROTAC linkers that need to span the distance between the target protein and the E3 ligase.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-Di-(beta-carboethoxyethyl)methylamine is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 6315-60-2 | [4] |

| Molecular Formula | C₁₁H₂₁NO₄ | [4] |

| Molecular Weight | 231.29 g/mol | [4] |

| Canonical SMILES | CCOC(=O)CCN(C)CCC(=O)OCC | [4] |

| InChIKey | OXZUPKSEIKZASL-UHFFFAOYSA-N | [4] |

| Appearance | Liquid | MedChemExpress |

| Predicted pKa | 7.91 ± 0.50 | [4] |

| Predicted XLogP3-AA | 0.6 | [5] |

| Topological Polar Surface Area | 55.8 Ų | [4] |

| Rotatable Bond Count | 10 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

Note: Some properties are predicted based on computational models.

Spectral Data

Part 2: Synthesis and Characterization

The synthesis of N,N-Di-(beta-carboethoxyethyl)methylamine is typically achieved through a Michael addition reaction. This reaction is a versatile method for forming carbon-carbon and carbon-heteroatom bonds.[8][9]

Synthetic Pathway: Michael Addition

The most common and efficient route for the synthesis of N,N-Di-(beta-carboethoxyethyl)methylamine is the double Michael addition of methylamine to ethyl acrylate.[8][10] In this reaction, the nucleophilic methylamine attacks the β-carbon of the electron-deficient alkene in ethyl acrylate. The reaction proceeds in two steps, with the initial mono-adduct reacting with a second molecule of ethyl acrylate to yield the final product.

Diagram of the Synthetic Pathway

Caption: Synthesis of N,N-Di-(beta-carboethoxyethyl)methylamine via Michael addition.

Experimental Protocol: Synthesis of N,N-Di-(beta-carboethoxyethyl)methylamine

The following is a general protocol based on established methods for the Michael addition of amines to acrylates.[11][12]

Materials:

-

Methylamine (solution in a suitable solvent, e.g., THF or methanol)[13]

-

Ethyl acrylate[2]

-

Anhydrous solvent (e.g., methanol, ethanol, or solvent-free)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a round-bottom flask, dissolve methylamine (1.0 eq) in the chosen solvent. If performing the reaction neat, add the methylamine directly to the flask.

-

Slowly add ethyl acrylate (2.2 eq) to the stirred solution of methylamine at room temperature. The reaction can be exothermic, so controlled addition is recommended.

-

Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight. Progress can be monitored by thin-layer chromatography (TLC). For less reactive amines or to expedite the reaction, heating under reflux may be necessary. Microwave irradiation has also been shown to significantly reduce reaction times and improve yields for similar Michael additions.[11]

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N,N-Di-(beta-carboethoxyethyl)methylamine.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the ester).

Part 3: Application in PROTAC Synthesis

N,N-Di-(beta-carboethoxyethyl)methylamine serves as a bifunctional linker, which, after modification, can be used to connect the warhead and the E3 ligase ligand in a PROTAC. The ethyl ester groups provide convenient handles for further chemical transformations, typically hydrolysis to the corresponding diacid, followed by amide bond formation.

Mechanism of Action as a PROTAC Linker

The flexible aliphatic nature of the N,N-Di-(beta-carboethoxyethyl)methylamine linker allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex.[3] The length and composition of the linker are critical for optimizing the degradation efficiency of the resulting PROTAC.[2] A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing complex formation, while a linker that is too long might result in unproductive binding and a decrease in degradation potency.[2]

Diagram of PROTAC Assembly Workflow

Caption: General workflow for incorporating the linker into a PROTAC.

Experimental Protocol: Incorporation into a PROTAC

The following protocol outlines the general steps for utilizing N,N-Di-(beta-carboethoxyethyl)methylamine as a linker in PROTAC synthesis.

Step 1: Hydrolysis of the Diethyl Ester to the Diacid This step is necessary to generate carboxylic acid groups for subsequent amide coupling.

Materials:

-

N,N-Di-(beta-carboethoxyethyl)methylamine

-

Aqueous base (e.g., lithium hydroxide, sodium hydroxide) or acid (e.g., hydrochloric acid)

-

Solvent (e.g., methanol, THF, water)

-

Acid for neutralization (if using a base for hydrolysis)

Procedure:

-

Dissolve N,N-Di-(beta-carboethoxyethyl)methylamine in a suitable solvent mixture (e.g., THF/water or methanol/water).

-

Add an excess of the aqueous base (e.g., 1M LiOH) to the solution.

-

Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with an aqueous acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diacid linker.

Step 2: Sequential Amide Coupling This involves forming an amide bond between one of the carboxylic acid groups of the linker and an amine-functionalized warhead, followed by a second amide coupling with an amine-functionalized E3 ligase ligand.[14][15]

Materials:

-

Diacid linker from Step 1

-

Amine-functionalized warhead (Warhead-NH₂)

-

Amine-functionalized E3 ligase ligand (E3 Ligand-NH₂)

-

Amide coupling reagents (e.g., HATU, HOBt/EDC)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure for First Amide Coupling:

-

In a round-bottom flask under an inert atmosphere, dissolve the diacid linker (1.0 eq) in the anhydrous solvent.

-

Add the amide coupling reagents (e.g., HATU, 1.1 eq) and the base (e.g., DIPEA, 2.0 eq).

-

Stir the mixture for a few minutes to activate the carboxylic acid.

-

Add the amine-functionalized warhead (Warhead-NH₂, 1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by LC-MS).

-

Purify the resulting mono-amide intermediate by flash column chromatography or preparative HPLC.

Procedure for Second Amide Coupling:

-

Repeat the amide coupling procedure using the purified mono-amide intermediate and the amine-functionalized E3 ligase ligand.

-

Purify the final PROTAC molecule using preparative HPLC.

Characterization of the Final PROTAC: The final PROTAC should be thoroughly characterized to confirm its identity, purity, and biological activity.

-

Structural Confirmation: ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Purity Assessment: Analytical HPLC.

-

Biological Evaluation: In vitro binding assays, cellular degradation assays (e.g., Western blot or in-cell Westerns to determine DC₅₀ and Dₘₐₓ), and selectivity profiling.[14]

Part 4: Safety and Handling

As a tertiary amine and an ester, N,N-Di-(beta-carboethoxyethyl)methylamine requires careful handling in a laboratory setting. Researchers should always consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids or bases.

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

Conclusion

N,N-Di-(beta-carboethoxyethyl)methylamine (CAS 6315-60-2) is a valuable and versatile bifunctional linker for the synthesis of PROTACs. Its flexible aliphatic structure and the presence of readily modifiable ethyl ester groups make it a useful tool for drug discovery scientists aiming to optimize the efficacy of their targeted protein degraders. A thorough understanding of its properties, synthesis, and methods of incorporation is essential for the rational design of novel and effective PROTAC-based therapeutics. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers in their efforts to harness the full potential of this important chemical entity in the rapidly advancing field of targeted protein degradation.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of PROTACs with Flexible PEG Linkers.

- Boruwa, J., et al. (2006). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. ARKIVOC, 2006(vii), 76-81.

- Bric, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery.

- BenchChem. (2025). A step-by-step guide for synthesizing a PROTAC with a pre-made linker.

- Cardillo, G., & Orena, M. (1990). The Aza-Michael Reaction. Tetrahedron, 46(10), 3321-3408.

-

DiVA portal. (2021). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. Retrieved from [Link]

- Gogoi, P., & Konwar, D. (2006).

-

PubChemLite. (n.d.). N,n-di-(beta-carboethoxyethyl)methylamine (C11H21NO4). Retrieved from [Link]

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312.

- Google Patents. (n.d.). CN112125818A - System and process for preparing N, N-diethylacrylamide.

- Lara-Cerda, R. A., et al. (2014). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. International Journal of Molecular Sciences, 15(7), 12344–12355.

- Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) – Past, present and future. Drug Discovery Today: Technologies, 31, 15-27.

-

ResearchGate. (2025). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-cyclopropyl-N,N-di(β-carbethoxyethyl)amine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). prop-2-ynylazanediyl)diethanol. Retrieved from [Link]

-

NIST. (n.d.). Methylamine. Retrieved from [Link]

- Kamal, A., et al. (2002). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. ARKIVOC, 2002(vii), 76-81.

-

NIST. (n.d.). Methylamine. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: Hydrolysis of 3,3'-Thiodipropionitrile to 3,3'-Thiodipropionic Acid.

Sources

- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. PubChemLite - N,n-di-(beta-carboethoxyethyl)methylamine (C11H21NO4) [pubchemlite.lcsb.uni.lu]

- 6. N,N-DIETHYLMETHYLAMINE(616-39-7) 13C NMR spectrum [chemicalbook.com]

- 7. N,N-DI-(BETA-CARBOETHOXYETHYL)METHYLAMINE(6315-60-2) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Methylamine [webbook.nist.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to N,N-Di-(beta-carboethoxyethyl)methylamine

This technical guide provides a comprehensive overview of N,N-Di-(beta-carboethoxyethyl)methylamine, a tertiary amine with significant applications in pharmaceutical development and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, applications, and handling.

Core Molecular Attributes

N,N-Di-(beta-carboethoxyethyl)methylamine, also known as Diethyl 3,3'-(methylazanediyl)dipropanoate, is a diester and a tertiary amine.[1] Its fundamental molecular characteristics are summarized in the table below.

| Attribute | Value | Source |

| Molecular Formula | C11H21NO4 | [2] |

| Molecular Weight | 231.29 g/mol | [2] |

| CAS Number | 6315-60-2 | [2] |

| Canonical SMILES | CCOC(=O)CCN(C)CCC(=O)OCC | [2] |

| InChI Key | OXZUPKSEIKZASL-UHFFFAOYSA-N | [2] |

These fundamental identifiers are crucial for accurate identification and sourcing of the compound in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in experimental work. The known properties of N,N-Di-(beta-carboethoxyethyl)methylamine are detailed below.

| Property | Value | Source |

| Boiling Point | 373.37 °C (estimated) | |

| Density | 1.0172 g/cm³ | |

| Refractive Index | 1.4421 (estimated) | |

| pKa | 7.91 ± 0.50 (Predicted) | [2] |

| XLogP3-AA | 0.6 | |

| Topological Polar Surface Area | 55.8 Ų | [2] |

| Rotatable Bond Count | 10 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for the verification of the chemical structure and purity of N,N-Di-(beta-carboethoxyethyl)methylamine. Key spectroscopic data are available from various sources.[3]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the hydrogen atom environment in the molecule. Key expected signals would include triplets for the ethyl group's methyl protons, quartets for the ethyl group's methylene protons, triplets for the methylene groups adjacent to the carbonyls, triplets for the methylene groups adjacent to the nitrogen, and a singlet for the methyl group attached to the nitrogen.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Expected signals would correspond to the methyl and methylene carbons of the ethyl groups, the carbonyl carbons of the ester groups, the methylene carbons of the propanoate chains, and the methyl carbon attached to the nitrogen.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups. Key absorptions for this molecule would include strong C=O stretching bands for the ester groups (typically around 1735 cm⁻¹), C-O stretching bands, and C-N stretching bands.

-

MS (Mass Spectrometry): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The predicted monoisotopic mass is 231.14706 Da.[4] Common adducts observed in mass spectrometry include [M+H]⁺, [M+Na]⁺, and [M+K]⁺.[4]

Synthesis Methodology: The Aza-Michael Addition

The primary synthetic route to N,N-Di-(beta-carboethoxyethyl)methylamine is the aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[5][6][7] In this case, methylamine acts as the nucleophile, and ethyl acrylate serves as the Michael acceptor.

The reaction proceeds via the nucleophilic attack of the methylamine's nitrogen atom on the β-carbon of ethyl acrylate. This is a double addition, where two equivalents of ethyl acrylate react with one equivalent of methylamine.

Caption: Synthesis of N,N-Di-(beta-carboethoxyethyl)methylamine via Aza-Michael Addition.

Detailed Experimental Protocol

The following is a generalized, yet detailed, protocol for the synthesis of N,N-Di-(beta-carboethoxyethyl)methylamine, based on established principles of the aza-Michael addition.[6]

Materials:

-

Methylamine (e.g., 40% aqueous solution or as a solution in a suitable solvent)

-

Ethyl acrylate

-

A suitable solvent (e.g., ethanol, methanol, or solvent-free conditions can be explored)[6][8]

-

Optional: A mild acid or base catalyst to facilitate the reaction.[5]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge the methylamine solution.

-

Addition of Ethyl Acrylate: Slowly add two equivalents of ethyl acrylate to the stirred methylamine solution. The reaction can be exothermic, so controlled addition and cooling (e.g., with an ice bath) may be necessary.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. Reaction times can vary from a few hours to overnight. Microwave-assisted synthesis can significantly reduce reaction times.[8]

-

Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: Once the reaction is complete, the excess reactants and solvent are removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure N,N-Di-(beta-carboethoxyethyl)methylamine.

Self-Validating System: The purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to ensure it matches the expected structure and is free from starting materials and by-products.

Applications in Research and Industry

The primary documented application of N,N-Di-(beta-carboethoxyethyl)methylamine is in the pharmaceutical industry.

Pharmaceutical Intermediate and Impurity Standard

N,N-Di-(beta-carboethoxyethyl)methylamine is recognized as a key intermediate and a known impurity in the synthesis of the antihistamine drug, Azelastine .[1] In the context of pharmaceutical manufacturing, it is crucial to identify and control impurities to ensure the safety and efficacy of the final drug product. Therefore, pure N,N-Di-(beta-carboethoxyethyl)methylamine serves as a reference standard for the analytical development and quality control of Azelastine.

Caption: Role in Azelastine Synthesis and Quality Control.

Potential as a Synthetic Building Block

Given its structure, N,N-Di-(beta-carboethoxyethyl)methylamine has potential as a versatile building block in organic synthesis. The tertiary amine functionality can act as a base or a nucleophile, while the two ester groups can be hydrolyzed to the corresponding dicarboxylic acid or converted to other functional groups. This makes it a candidate for the synthesis of more complex molecules, including polymers and other specialty chemicals.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, acids, and bases.

Conclusion

N,N-Di-(beta-carboethoxyethyl)methylamine is a valuable chemical compound with a well-defined synthesis and a critical role in the pharmaceutical industry, particularly in the manufacturing of Azelastine. Its well-characterized physicochemical and spectroscopic properties make it a useful tool for researchers and developers. A thorough understanding of its synthesis and handling is crucial for its safe and effective application in a laboratory or industrial setting.

References

-

Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Aza-Michael addition of secondary amine to ethyl acrylate. (n.d.). ResearchGate. Retrieved from [Link]

-

Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Mono-addition of various primary amines 1a-l to ethyl acrylate (2). (n.d.). ResearchGate. Retrieved from [Link]

-

N,n-di-(beta-carboethoxyethyl)methylamine (C11H21NO4). (n.d.). PubChemLite. Retrieved from [Link]

- US6706821B1 - Michael addition products of amine terminated polyolefins and polyfunctional acrylates. (n.d.). Google Patents.

Sources

- 1. 6315-60-2 CAS MSDS (N,N-DI-(BETA-CARBOETHOXYETHYL)METHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. N,N-DI-(BETA-CARBOETHOXYETHYL)METHYLAMINE(6315-60-2) 1H NMR spectrum [chemicalbook.com]

- 4. PubChemLite - N,n-di-(beta-carboethoxyethyl)methylamine (C11H21NO4) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N-Di-(beta-carboethoxyethyl)methylamine: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of N,N-Di-(beta-carboethoxyethyl)methylamine, a tertiary amine with significant applications in chemical synthesis and as a precursor in drug development. This document delves into the historical context of its synthesis, its physicochemical properties, a detailed experimental protocol for its preparation, and its utility for researchers, scientists, and professionals in the field of drug development.

Introduction and Core Concepts

N,N-Di-(beta-carboethoxyethyl)methylamine, also known by its IUPAC name diethyl 3,3'-(methylazanediyl)dipropanoate, is a diester and a tertiary amine with the chemical formula C₁₁H₂₁NO₄.[1] Its structure is characterized by a central methylamino group to which two carboethoxyethyl chains are attached. This seemingly simple molecule is a product of a powerful and fundamental reaction in organic chemistry: the aza-Michael addition. Understanding this reaction is key to appreciating the synthesis and reactivity of the title compound.

The core utility of N,N-Di-(beta-carboethoxyethyl)methylamine lies in its bifunctional nature. The tertiary amine core can act as a base or a nucleophile, while the two ester groups can be hydrolyzed to carboxylic acids or converted to other functional groups. This versatility makes it a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates.

Discovery and History: A Legacy of the Aza-Michael Reaction

While a singular, seminal publication detailing the "discovery" of N,N-Di-(beta-carboethoxyethyl)methylamine is not readily apparent in modern databases, its synthesis is a direct and logical application of the well-established aza-Michael reaction. The historical context of this compound is therefore intrinsically linked to the development of this fundamental carbon-nitrogen bond-forming reaction.

The Michael reaction, first described by Arthur Michael in 1887, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). The aza-Michael reaction is a specific variant where the nucleophile is an amine. This reaction has been a cornerstone of organic synthesis for over a century, valued for its efficiency and atom economy.

The synthesis of N,N-Di-(beta-carboethoxyethyl)methylamine is a classic example of a double aza-Michael addition, where a primary amine (methylamine) reacts with two equivalents of an acrylate ester (ethyl acrylate). This type of reaction became commonplace as the understanding and application of the Michael addition grew throughout the 20th century. Therefore, the "discovery" of this specific molecule was less a singular event and more a natural extension of established chemical principles.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of N,N-Di-(beta-carboethoxyethyl)methylamine is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₄ | [1] |

| Molecular Weight | 231.29 g/mol | [1] |

| CAS Number | 6315-60-2 | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 134-136 °C at 10 mmHg | |

| Density | 1.017 g/mL at 25 °C | |

| Solubility | Soluble in most organic solvents. |

Synthesis: A Detailed Experimental Protocol

The synthesis of N,N-Di-(beta-carboethoxyethyl)methylamine is a robust and high-yielding procedure that relies on the principles of the aza-Michael addition. The following protocol provides a detailed, step-by-step methodology for its preparation in a laboratory setting.

Reaction Principle

The synthesis proceeds via the nucleophilic addition of methylamine to the electron-deficient β-carbon of ethyl acrylate. The reaction is typically carried out without a catalyst, as the inherent nucleophilicity of the amine is sufficient to drive the reaction forward. The initial addition of methylamine to one molecule of ethyl acrylate forms a secondary amine intermediate, which then rapidly reacts with a second molecule of ethyl acrylate to yield the final tertiary amine product.

Experimental Workflow

Caption: Experimental workflow for the synthesis of N,N-Di-(beta-carboethoxyethyl)methylamine.

Step-by-Step Methodology

Materials:

-

Methylamine (40% solution in water or 2M in THF/Methanol)

-

Ethyl acrylate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Ice bath

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice bath to control the reaction temperature.

-

Reactant Charging: Charge the flask with a solution of methylamine.

-

Controlled Addition: Slowly add ethyl acrylate (2.2 equivalents) to the stirred methylamine solution via the addition funnel over a period of 30-60 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to prevent polymerization of the ethyl acrylate.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours to ensure complete reaction.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtered solution under reduced pressure using a rotary evaporator to remove the solvent and any unreacted starting materials.

-

Purify the resulting crude oil by vacuum distillation to obtain the pure N,N-Di-(beta-carboethoxyethyl)methylamine as a colorless to pale yellow liquid.

-

Causality Behind Experimental Choices:

-

Slow, Controlled Addition: Ethyl acrylate can undergo self-polymerization, especially at elevated temperatures. The slow addition and cooling of the reaction mixture mitigate this side reaction.

-

Molar Ratio: A slight excess of ethyl acrylate is often used to ensure the complete conversion of the primary amine to the desired tertiary amine.

-

Vacuum Distillation: The product has a relatively high boiling point, making vacuum distillation the preferred method for purification to avoid decomposition at atmospheric pressure.

Applications in Research and Drug Development

The unique structural features of N,N-Di-(beta-carboethoxyethyl)methylamine make it a versatile intermediate in several areas of chemical synthesis, with notable applications in the pharmaceutical industry.

Synthesis of Heterocyclic Compounds

The diester functionality can be exploited to construct a variety of heterocyclic rings. For example, hydrolysis of the esters to the corresponding dicarboxylic acid, followed by intramolecular cyclization reactions, can lead to the formation of piperidine derivatives. These heterocyclic scaffolds are prevalent in many biologically active molecules.

Caption: Role in the synthesis of heterocyclic scaffolds for drug development.

Precursor for Active Pharmaceutical Ingredients (APIs)

The tertiary amine and the ester groups can be chemically modified to introduce various pharmacophores. The ability to readily synthesize and functionalize this molecule makes it an attractive starting material for the discovery and development of new drug candidates.

Use as a Building Block in Organic Synthesis

Beyond its pharmaceutical applications, N,N-Di-(beta-carboethoxyethyl)methylamine serves as a versatile C-N-C building block in organic synthesis. The ester groups can be reduced to alcohols, converted to amides, or participate in a variety of other transformations, allowing for the creation of a diverse range of chemical structures.

Conclusion

N,N-Di-(beta-carboethoxyethyl)methylamine, a product of the venerable aza-Michael reaction, stands as a testament to the enduring power of fundamental organic chemistry. Its straightforward synthesis, coupled with its versatile chemical handles, ensures its continued relevance as a valuable intermediate for researchers and scientists in both academic and industrial settings. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, offering a solid foundation for its effective utilization in the laboratory.

References

-

PubChem. N,N-Di-(beta-carboethoxyethyl)methylamine. [Link]

-

Capot Chemical. N,N-Di-(beta-carboethoxyethyl)methylamine. [Link]

-

Rulev, A. Y. (2023). Aza‐Michael Reaction: A Decade Later – Is the Research Over?. European Journal of Organic Chemistry. [Link]

Sources

N,N-Di-(beta-carboethoxyethyl)methylamine solubility in organic solvents

An In-depth Technical Guide to the Solubility of N,N-Di-(beta-carboethoxyethyl)methylamine for Researchers and Drug Development Professionals

Introduction: Understanding the Molecule

N,N-Di-(beta-carboethoxyethyl)methylamine is a tertiary amine characterized by a central methylamino group flanked by two carboethoxyethyl chains. Its molecular formula is C₁₁H₂₁NO₄, and it has a molecular weight of approximately 231.29 g/mol .[1][2] This structure, which combines a basic nitrogen atom with two ester functional groups, makes it a versatile building block in organic synthesis. For professionals in pharmaceutical development and chemical research, a thorough understanding of its solubility is paramount for designing reaction conditions, developing purification strategies, and formulating products. This guide provides a detailed analysis of the factors governing its solubility in various organic solvents, supported by theoretical principles and practical experimental protocols.

Section 1: Physicochemical Drivers of Solubility

The solubility of a compound is dictated by its molecular structure and its interactions with the solvent. The principle of "like dissolves like" is the cornerstone of this analysis, meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3] N,N-Di-(beta-carboethoxyethyl)methylamine possesses distinct regions of varying polarity, leading to a nuanced solubility profile.

-

The Tertiary Amine Core: The nitrogen atom has a lone pair of electrons, rendering it a Lewis base and a hydrogen bond acceptor.[4] This feature promotes interaction with protic and other polar solvents. With a predicted pKa of around 7.91, it is a weak base that can be protonated in acidic conditions to form a highly polar, water-soluble salt.[1]

-

Dual Ester Groups: The two carboethoxy (-COOEt) groups are significant contributors to the molecule's polarity. The carbonyl oxygen and the ether oxygen atoms can both act as hydrogen bond acceptors, enhancing solubility in polar solvents.

-

Alkyl Framework: The methyl group and the ethyl portions of the ester and side chains constitute the non-polar character of the molecule. These hydrocarbon regions favor interactions with non-polar solvents through van der Waals forces.

A key quantitative metric is the Topological Polar Surface Area (TPSA), which for this molecule is 55.8 Ų.[1] This value suggests moderate polarity, indicating that the molecule will not be exclusively soluble in either highly polar or strictly non-polar solvents but will exhibit miscibility across a range of solvent types.

Caption: Factors influencing the solubility of the target molecule.

Section 2: Predicted Solubility Profile

While specific quantitative solubility data for N,N-Di-(beta-carboethoxyethyl)methylamine is not widely published, a reliable qualitative and semi-quantitative profile can be predicted based on its structural features and established chemical principles.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High / Miscible | The solvent's hydroxyl group can act as a hydrogen bond donor to the amine nitrogen and ester oxygens, leading to strong solvation. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High / Miscible | Strong dipole-dipole interactions between the solvent and the polar functional groups (amine, esters) of the solute facilitate dissolution. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The non-polar alkyl chains of the solute interact favorably with these solvents, but the polar functional groups are poorly solvated, limiting overall solubility.[3] |

| Aqueous | Water | Low | While capable of hydrogen bonding, the molecule's significant non-polar character (11 carbons) limits its solubility in water. Solubility decreases with increasing carbon chain length in amines.[5] |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | High | The basic tertiary amine is protonated to form an ammonium salt, which is ionic and thus highly soluble in the aqueous medium.[6] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Low (with potential for reaction) | The molecule lacks acidic protons, so its solubility is not expected to increase. Prolonged exposure to strong bases could lead to hydrolysis of the ester groups.[7] |

Section 3: Self-Validating Experimental Protocol for Solubility Determination

To obtain precise quantitative data, a systematic experimental approach is necessary. The following protocol is designed to be self-validating by ensuring equilibrium is reached and results are reproducible.

Objective:

To quantitatively determine the solubility of N,N-Di-(beta-carboethoxyethyl)methylamine in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials & Equipment:

-

N,N-Di-(beta-carboethoxyethyl)methylamine (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Multiple glass vials (e.g., 10 mL) with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or shaker

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Step-by-Step Methodology:

-

Preparation: Place a small magnetic stir bar into a series of clean, dry vials.

-

Solvent Addition: Accurately pipette a fixed volume (e.g., 5.00 mL) of the chosen solvent into each vial.

-

Temperature Equilibration: Place the vials in the constant temperature bath set to the desired temperature (e.g., 25 °C) and allow them to equilibrate for at least 30 minutes.

-

Incremental Solute Addition:

-

Weigh a small, precisely known amount of N,N-Di-(beta-carboethoxyethyl)methylamine (e.g., 50 mg).

-

Add the solute to the first vial. Cap the vial securely and stir vigorously.

-

Observe for complete dissolution. If it dissolves completely, add another known increment of the solute to the same vial.

-

Repeat this process, allowing at least 15-20 minutes of stirring between additions to ensure equilibrium, until a small amount of solid solute remains undissolved. This indicates that the solution is saturated.

-

-

Equilibration of Saturated Solution: Once saturation is confirmed, allow the suspension to stir for an extended period (e.g., 2-4 hours) at a constant temperature to ensure equilibrium is fully established.

-

Sample Collection & Analysis:

-

Turn off the stirrer and allow the undissolved solid to settle.

-

Carefully draw a known volume of the clear supernatant into a syringe fitted with a syringe filter. This step is critical to remove any undissolved microparticles.

-

Dispense the filtered, saturated solution into a pre-weighed vial.

-

Determine the mass of the collected solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dissolved solute is obtained.

-

-

Calculation:

-

Calculate the solubility using the formula: Solubility (g / 100 mL) = (Mass of residue / Volume of aliquot collected) * 100

-

Caption: Experimental workflow for quantitative solubility determination.

Section 4: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling N,N-Di-(beta-carboethoxyethyl)methylamine.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][9]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[8][9]

-

Chemical Hazards: Amines can be corrosive and may cause skin and eye irritation or burns upon contact.[9][10][11] Avoid direct contact. In case of exposure, flush the affected area with copious amounts of water and seek medical attention.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and oxidizing agents.[8][9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of N,N-Di-(beta-carboethoxyethyl)methylamine. By combining theoretical principles with a robust experimental protocol, researchers can confidently handle this compound and optimize its use in their scientific endeavors.

References

-

Title: Solubility of Organic Compounds Source: University of Toronto URL: [Link]

-

Title: Methylamine Hydrochloride - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Esters Reaction with Amines – The Aminolysis Mechanism Source: Chemistry Steps URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: University of Technology - Iraq URL: [Link]

-

Title: Are amines soluble in organic solvents? Source: Quora URL: [Link]

-

Title: Amines: Organic Bases, Boiling Point and Solubility in Water // HSC Chemistry Source: YouTube URL: [Link]

-

Title: Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N Source: IUPAC-NIST Solubility Data Series URL: [Link]

-

Title: Amines: Structure, Properties, and Reactions | Solubility of Things Source: Solubility of Things URL: [Link]

-

Title: Experiment: Solubility of Organic & Inorganic Compounds Source: University of Massachusetts URL: [Link]

-

Title: How to determine the solubility of a substance in an organic solvent ? Source: ResearchGate URL: [Link]

-

Title: Bis(2-ethoxyethyl)amine | C8H19NO2 | CID 547396 Source: PubChem URL: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. quora.com [quora.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. youtube.com [youtube.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. Bis(2-ethoxyethyl)amine | C8H19NO2 | CID 547396 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermochemical properties of N,N-Di-(beta-carboethoxyethyl)methylamine

An In-depth Technical Guide to the Thermochemical Properties of N,N-Di-(beta-carboethoxyethyl)methylamine

Foreword: Charting the Unknowns in Amine Thermochemistry